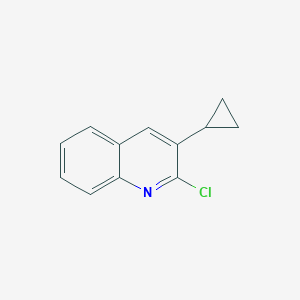

2-Chloro-3-cyclopropylquinoline

Description

Contextualization within Quinoline (B57606) Chemistry and Heterocyclic Synthesis

Quinoline, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, constitutes a foundational scaffold in heterocyclic chemistry. nih.govontosight.ai Its derivatives are abundant in nature, forming the core of many alkaloids and bioactive molecules. researchgate.net The synthesis of the quinoline ring system is a well-established area of organic chemistry, with numerous named reactions developed for its construction, including the Skraup, Doebner-von Miller, and Friedländer syntheses. researchgate.net These methods provide versatile pathways to a wide array of substituted quinolines, allowing for the precise tuning of their electronic and steric properties. The functionalization of the quinoline core is a key strategy in the development of new therapeutic agents and functional materials. scielo.br

Significance of Chlorinated Quinoline Scaffolds in Synthetic Strategies

The introduction of a chlorine atom at the 2-position of the quinoline ring, as seen in 2-chloroquinoline (B121035), dramatically influences the reactivity of the scaffold. This halogenated derivative serves as a versatile intermediate in organic synthesis. The chlorine atom activates the 2-position for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups. This reactivity is pivotal for the construction of more complex molecular architectures.

For instance, 2-chloroquinolines can undergo substitution reactions with amines, alcohols, and thiols to yield a diverse range of 2-substituted quinolines. Furthermore, the chlorine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The strategic placement of a chlorine atom on the quinoline framework is a common tactic in the design of synthetic routes towards targeted molecules with specific biological or material properties. nih.govrsc.org

A related precursor, 2-chloro-3-formylquinoline, is a valuable building block in the synthesis of a variety of heterocyclic systems. nih.govresearchgate.net Its reactions, such as condensation and cyclization, have been extensively studied. researchgate.netresearchgate.net

Role of Cyclopropyl (B3062369) Moieties in Organic Transformations

The cyclopropyl group, a three-membered carbocyclic ring, is more than just a simple alkyl substituent. Its unique electronic and steric properties impart significant changes to the molecules in which it is incorporated. The high degree of s-character in the C-H bonds and the bent nature of the C-C bonds give the cyclopropyl ring some characteristics of a double bond. This allows it to participate in electronic interactions, such as conjugation with adjacent π-systems.

In the context of drug design, the cyclopropyl group is often used as a "bioisostere" for other functional groups, influencing the molecule's conformation, metabolic stability, and binding affinity to biological targets. The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, which can be advantageous for receptor binding. Furthermore, the cyclopropyl group can influence the reactivity of neighboring functional groups and serve as a handle for further synthetic transformations.

Research Trajectories and Future Perspectives for 2-Chloro-3-cyclopropylquinoline

While direct and extensive research on this compound is not widely documented in publicly available literature, its structure suggests several promising avenues for future investigation. The combination of the reactive 2-chloroquinoline scaffold with the unique properties of the cyclopropyl group creates a molecule with significant potential for the synthesis of novel compounds.

Future research will likely focus on the development of efficient synthetic routes to this compound and the exploration of its reactivity. Key areas of interest will include nucleophilic substitution at the C-2 position and cross-coupling reactions to introduce further diversity. The resulting derivatives could be screened for a range of biological activities, given the established pharmacological importance of both quinoline and cyclopropyl-containing molecules. The investigation of this compound and its derivatives could lead to the discovery of new therapeutic agents, functional materials, and innovative synthetic methodologies. The study of closely related analogs, such as 6-bromo-2-chloro-3-cyclopropylquinoline (B2584288), can provide valuable insights into the potential properties and reactivity of the title compound. uni.lu

Table 1: Physicochemical Properties of 2-Chloroquinoline and a Related Analog

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | SMILES | InChIKey |

| 2-Chloroquinoline | C9H6ClN | 163.60 | 2.7 | C1=CC=C2C(=C1)C=CC(=N2)Cl | OFUFXTHGZWIDDB-UHFFFAOYSA-N |

| 6-bromo-2-chloro-3-cyclopropylquinoline | C12H9BrClN | 280.96 | 4.8 | C1CC1C2=C(N=C3C=CC(=CC3=C2)Br)Cl | YJIPHTMKFQESHK-UHFFFAOYSA-N |

| Data for 2-Chloroquinoline sourced from PubChem CID 11928. nih.gov Data for 6-bromo-2-chloro-3-cyclopropylquinoline sourced from PubChemLite. uni.lu |

Structure

3D Structure

Properties

Molecular Formula |

C12H10ClN |

|---|---|

Molecular Weight |

203.67 g/mol |

IUPAC Name |

2-chloro-3-cyclopropylquinoline |

InChI |

InChI=1S/C12H10ClN/c13-12-10(8-5-6-8)7-9-3-1-2-4-11(9)14-12/h1-4,7-8H,5-6H2 |

InChI Key |

VLFAMTJCJGTLMR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC3=CC=CC=C3N=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 3 Cyclopropylquinoline and Its Direct Precursors

Conventional Synthetic Routes to Quinoline (B57606) Derivatives

The synthesis of the quinoline ring, a bicyclic aromatic heterocycle, has been a subject of extensive study for over a century. Several classical name reactions provide the foundation for accessing a wide array of substituted quinolines. nih.govjptcp.com

Friedländer Annulation Strategies

The Friedländer synthesis is a versatile and widely utilized method for constructing quinoline derivatives. It involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org The reaction proceeds via an acid- or base-catalyzed condensation followed by a cyclodehydration. organicreactions.org

Two primary mechanistic pathways are proposed for the Friedländer synthesis. The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring. An alternative pathway suggests the initial formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration. wikipedia.org

A variety of catalysts have been employed to promote the Friedländer annulation, including:

Brønsted acids like trifluoroacetic acid and p-toluenesulfonic acid. wikipedia.org

Lewis acids. wikipedia.org

Iodine. wikipedia.org

Ceric ammonium (B1175870) nitrate (B79036), which allows the reaction to proceed efficiently at ambient temperature. nih.govacs.org

Modern iterations of this reaction often utilize microwave irradiation or solvent-free conditions to enhance reaction rates and yields. organic-chemistry.org

| Catalyst/Condition | Reactants | Outcome | Reference |

| Trifluoroacetic acid, p-toluenesulfonic acid, iodine, Lewis acids | 2-aminobenzaldehydes and ketones | Quinoline derivatives | wikipedia.org |

| Ceric ammonium nitrate (10 mol %) | 2-aminoaryl ketone and a carbonyl compound | Polysubstituted quinolines | acs.org |

| p-Toluene sulphonic acid | o-aminobenzaldehyde and ketone | Poly-substituted quinolines | organic-chemistry.org |

| Microwave irradiation | 2-aminobenzaldehyde and ketone | Quinoline derivatives | organic-chemistry.org |

Skraup and Doebner-Miller Reactions

The Skraup synthesis, discovered in 1880, is a classic method for producing quinoline itself. The reaction involves heating aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. iipseries.orgacs.org It is generally accepted that the sulfuric acid dehydrates the glycerol to acrolein, which then reacts with the aniline. acs.org

The Doebner-Miller reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines. iipseries.orgwikipedia.org In this reaction, an aniline is treated with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, typically a strong mineral acid like hydrochloric acid. iipseries.orgwikipedia.org The α,β-unsaturated carbonyl compound can also be generated in situ from the acid-catalyzed self-condensation of an aldehyde. acs.org

The precise mechanism of both the Skraup and Doebner-Miller reactions has been a subject of considerable discussion. acs.orgwikipedia.org A proposed mechanism involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization of the resulting intermediate and subsequent oxidation to furnish the aromatic quinoline ring. wikipedia.org

| Reaction | Key Reactants | Key Reagents | Product Type | Reference |

| Skraup Synthesis | Aniline, Glycerol | Sulfuric acid, Oxidizing agent (e.g., nitrobenzene) | Quinoline | iipseries.orgacs.org |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Acid catalyst (e.g., HCl) | Substituted quinolines | iipseries.orgwikipedia.org |

Pfitzinger and Gould-Jacob Syntheses

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids. This method involves the reaction of isatin (B1672199) with a base and a carbonyl compound. wikipedia.org The reaction begins with the basic hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org The Pfitzinger reaction is considered an extension of the Friedländer synthesis. organicreactions.org

The Gould-Jacob reaction is another important method for quinoline synthesis. It begins with the reaction of an aniline with diethyl ethoxymethylenemalonate. This initial step is a Michael addition followed by the elimination of ethanol. The resulting intermediate then undergoes a thermal intramolecular cyclization at high temperatures to form a 4-hydroxyquinoline-3-carboxylate ester. jasco.ro The use of microwave heating can significantly reduce reaction times and improve yields. jasco.ro

Conrad-Limpach Condensation Protocols

The Conrad-Limpach synthesis is a method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). wikipedia.org The reaction involves the condensation of an aniline with a β-ketoester. jptcp.comwikipedia.org The mechanism starts with the attack of the aniline on the keto group of the β-ketoester to form a Schiff base. This is followed by an electrocyclic ring-closing reaction and subsequent elimination of an alcohol to form the 4-hydroxyquinoline (B1666331) product. wikipedia.org

The reaction conditions, particularly the solvent, play a crucial role in the outcome of the Conrad-Limpach synthesis. High-boiling, inert solvents such as mineral oil have been shown to significantly improve the yields of the cyclization step. nih.govwikipedia.org The reaction is typically conducted at high temperatures to facilitate the high-energy cyclization step which involves breaking the aromaticity of the aniline ring. nih.gov

Targeted Synthesis of 2-Chloroquinoline (B121035) Frameworks

For the synthesis of the specific target, 2-Chloro-3-cyclopropylquinoline, methods that directly install a chlorine atom at the 2-position of the quinoline ring are of particular interest. The Vilsmeier-Haack reaction provides a powerful tool for this purpose, yielding a key precursor.

Vilsmeier-Haack Cyclization of N-Arylacetamides to 2-Chloro-3-formylquinolines

A highly effective and regioselective method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack cyclization of N-arylacetamides. researchgate.net This reaction utilizes the Vilsmeier reagent, which is typically generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). nih.gov

The process involves treating an N-arylacetamide with the Vilsmeier reagent. The reaction is initiated by adding POCl₃ to a solution of the N-arylacetamide in DMF at low temperatures (0-5°C), followed by heating to around 80-90°C. chemijournal.com This one-pot procedure results in the formation of the 2-chloro-3-formylquinoline scaffold.

Research has shown that the presence of electron-donating groups on the N-arylacetamide substrate facilitates the cyclization and generally leads to good yields of the quinoline product. researchgate.net The resulting 2-chloro-3-formylquinoline is a versatile intermediate. The chlorine atom at the 2-position and the formyl group at the 3-position can be subjected to a variety of subsequent chemical transformations to introduce further diversity, such as the cyclopropyl (B3062369) group required for the target compound. nih.gov

| Starting Material | Reagents | Product | Key Findings | Reference |

| N-Arylacetamides | POCl₃, DMF | 2-Chloro-3-formylquinolines | Reaction is regioselective. Electron-donating groups on the aryl ring improve yields. | researchgate.net |

| Substituted Acetanilides | POCl₃, DMF | Substituted 2-Chloro-3-formylquinolines | Reaction times can vary depending on the substituent (e.g., methyl groups may require longer heating). | chemijournal.com |

Cyclization of o-Alkynylisocyanobenzenes

A versatile method for the formation of substituted quinoline rings involves the nucleophile-induced intramolecular cyclization of o-alkynylisocyanobenzenes. This strategy offers a pathway to 2,3-disubstituted quinolines with high yields. The general mechanism involves the attack of a nucleophile on the isocyano carbon, which triggers a 6-endo cyclization onto the alkyne, ultimately leading to the quinoline core.

While this method has been successfully employed with a variety of nucleophiles, including alcohols, amines, and carbon nucleophiles like the enolate of malonate, the direct synthesis of this compound via this route is not prominently documented. Theoretically, a two-step approach could be envisioned where an appropriate o-alkynylisocyanobenzene is first cyclized to introduce a precursor to the cyclopropyl group at the 3-position and a handle for subsequent chlorination at the 2-position. Alternatively, a cyclization using a chloride source as the nucleophile would be required, which presents significant synthetic challenges.

Synthesis from 2-Vinylanilines via Imidoyl Moiety

A more direct and established route to 2-chloroquinoline precursors involves the reaction of 2-vinylanilines with diphosgene in a nitrile solvent, such as acetonitrile. This reaction proceeds through a postulated mechanism involving a reactive imidoyl moiety, which serves as a good leaving group. The process consists of three key steps: the generation of a phenyl isocyanate intermediate, followed by the formation of the quinoline ring, and finally, chlorination at the C2 position of the quinoline. nih.govnih.govorientjchem.org

This method provides a facile synthesis of various 2-chloroquinoline derivatives from the corresponding anilines. nih.gov The reaction is typically carried out at elevated temperatures in a pressure tube. nih.gov The versatility of this method allows for the synthesis of 2-chloroquinolines with various substituents on the benzene (B151609) ring, which can be seen in the table below. nih.gov

Table 1: Synthesis of 2-Chloroquinolines from 2-Vinylanilines

| Starting 2-Vinylaniline | Reaction Time (h) | Yield (%) |

| 2-Vinylaniline | 3 | 85 |

| 6-Methyl-2-vinylaniline | 4 | 82 |

| 6-Methoxy-2-vinylaniline | 5 | 78 |

| 6-Chloro-2-vinylaniline | 6 | 75 |

Data compiled from research on the synthesis of 2-chloroquinolines. nih.gov

Introduction of the Cyclopropyl Group onto the Quinoline Core

Once the 2-chloroquinoline scaffold is obtained, the introduction of the cyclopropyl group at the 3-position becomes the key transformation. This can be achieved through cross-coupling reactions or by direct cyclopropanation of a suitable quinoline substrate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has emerged as a highly effective method for this purpose.

The Suzuki-Miyaura coupling of a 2-chloroquinoline with a cyclopropylboron species, such as potassium cyclopropyltrifluoroborate (B8364958), presents a direct route to this compound. While the coupling of aryl chlorides can be more challenging than that of the corresponding bromides or iodides, the use of specialized phosphine (B1218219) ligands and optimized reaction conditions can facilitate this transformation. masterorganicchemistry.com

Potassium cyclopropyltrifluoroborates are air- and moisture-stable crystalline solids, making them convenient reagents for this coupling. nih.gov The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297), in combination with a bulky electron-rich phosphine ligand, like a biarylphosphine (e.g., XPhos) or tricyclohexylphosphine. audreyli.comnih.gov A base, such as cesium carbonate or potassium carbonate, is required to facilitate the transmetalation step. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Heteroaryl Chlorides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 100 |

| Pd(OAc)₂ | XPhos | K₂CO₃ | CPME/H₂O | 100 |

This table represents general conditions for the coupling of heteroaryl chlorides with potassium cyclopropyltrifluoroborate and may be adapted for the synthesis of this compound. masterorganicchemistry.comnih.gov

The reactivity of aryl and heteroaryl chlorides in Suzuki-Miyaura couplings is significantly influenced by electronic and steric factors. Electron-withdrawing groups on the aromatic ring generally increase the reactivity of the aryl chloride, while electron-donating groups can have the opposite effect. For heteroaryl chlorides, the position of the chlorine atom relative to the heteroatom(s) is crucial. In the case of quinolines, the 2- and 4-positions are generally more activated towards nucleophilic aromatic substitution and oxidative addition to palladium(0) compared to other positions. nih.gov The choice of ligand is critical for achieving good yields, with sterically hindered and electron-rich phosphines often being the most effective for the activation of the C-Cl bond. illinois.edu

Cyclopropanation Strategies for Quinoline-Based Substrates

An alternative to cross-coupling is the direct formation of the cyclopropyl ring on the quinoline core. Various cyclopropanation methods exist in organic synthesis, although their application to quinoline substrates for the specific synthesis of this compound may require further investigation. wikipedia.org

One potential strategy involves the Simmons-Smith reaction or its modifications, which utilize a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple, to cyclopropanate an alkene. wikipedia.org This would necessitate a quinoline precursor bearing a vinyl group at the 3-position.

Transition metal-catalyzed cyclopropanation reactions, using catalysts based on rhodium, copper, or palladium, offer another avenue. ias.ac.inbeilstein-journals.org For instance, a rhodium(II)-catalyzed reaction of indoles with halodiazoacetates has been shown to produce quinoline-3-carboxylates through a cyclopropanation-ring expansion mechanism. beilstein-journals.org While not a direct route to the target compound, it highlights the potential of metal-catalyzed transformations for constructing substituted quinolines.

Furthermore, palladium-catalyzed intramolecular C-H bond functionalization of a cyclopropane (B1198618) ring has been used to synthesize quinoline derivatives, suggesting the intricate relationship between these two ring systems in modern synthetic chemistry. nih.gov The direct cyclopropanation of the C2-C3 double bond of a quinoline derivative is challenging due to the aromaticity of the system. However, dearomatization strategies followed by cyclopropanation could be a potential, albeit complex, approach. frontiersin.org

Annulation Strategies Involving Cyclopropyl Precursors

The construction of the quinoline core with a cyclopropyl substituent at the 3-position can be achieved through various annulation strategies. These methods typically involve the reaction of a suitably substituted aniline with a three-carbon component that already contains the cyclopropyl ring.

One notable approach involves the reaction of o-aminothiophenols with cyclopropyl-substituted 1,3-ynones. researchgate.net In a one-pot tandem reaction, the Michael addition of o-aminothiophenol to a cyclopropyl-containing 1,3-ynone, followed by cyclization, can yield the corresponding quinoline. For instance, the reaction of o-aminothiophenol with a 1,3-ynone bearing a cyclopropyl group has been shown to produce the desired quinoline in good yield. researchgate.net This method benefits from the use of a Cp₂ZrCl₂ catalyst and L-phenylalanine in DMF at room temperature, followed by the addition of iodine to mediate the desulfurative cyclization. researchgate.net

Another strategy for introducing the cyclopropyl moiety is through cobalt-catalyzed reactions. For example, the synthesis of 2-cyclopropylquinoline (B12284979) derivatives can be accomplished by reacting a suitable precursor with a cobalt catalyst, such as Co(TPP), in benzene at elevated temperatures. researchgate.net While this example yields a 2-cyclopropylquinoline, the principles can be adapted for the synthesis of 3-substituted isomers.

The classic Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can also be adapted. nih.gov In this case, a 2-aminoaryl ketone would react with a cyclopropyl-containing carbonyl compound. The reaction is typically catalyzed by an acid or a base. tandfonline.com

Modern and Sustainable Synthetic Approaches

Recent advancements in chemical synthesis have emphasized the development of environmentally benign methods. These approaches, which fall under the umbrella of green chemistry, aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Many of these principles have been successfully applied to the synthesis of quinolines and are relevant for the production of this compound.

Green Chemistry Principles in Quinoline Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of quinoline derivatives to address the shortcomings of traditional methods, which often involve harsh conditions, toxic reagents, and significant waste generation. nih.govacs.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. acs.orgacs.org The use of microwave irradiation can lead to significant reductions in reaction times, often from hours to minutes, and can also result in higher product yields and purity. acs.orgbenthamdirect.combohrium.com

For quinoline synthesis, microwave assistance has been successfully applied to various established methods, including the Friedländer synthesis. tandfonline.commdpi.com For example, the reaction of 2-aminoaryl ketones with cyclic ketones to form the quinoline scaffold is facilitated by microwave irradiation. bohrium.com In one protocol, the use of L-proline as a catalyst in the Knoevenagel condensation of substituted 2-aminoaryl ketones with active methylene (B1212753) compounds under microwave conditions was found to be much more efficient in terms of both time and yield compared to conventional heating. benthamdirect.com Another efficient, solvent-free method for synthesizing quinolines from o-nitrobenzaldehyde and enolizable ketones utilizes SnCl₂·2H₂O as a reductant under microwave irradiation, obviating the need for a catalyst. core.ac.uk

Table 1: Examples of Microwave-Assisted Quinoline Synthesis

| Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

| 2-Aminoaryl ketones, Active methylene compounds | L-proline | Microwave | High | benthamdirect.com |

| o-Nitrobenzaldehyde, Enolizable ketones | SnCl₂·2H₂O | Microwave, Solvent-free | Good | core.ac.uk |

| 2-Amino-5-chlorobenzaldehyde, Ethyl acetoacetate | Cobalt (Co(0)) and Copper (Cu(0)) doped aerogels | Microwave, 50°C, 2h | 90-97% | tandfonline.com |

| 2-Aminophenylketones, Carbonyl compounds | Propylsulfonic acid [SiO₂-Pr-SO₃H] | Microwave, 80°C, 30-210 min | 22-93% | tandfonline.com |

| Formyl-quinoline, Primary heterocyclic amines, 1,3-Diketones | None (catalyst-free) | DMF, Microwave, 125-135°C, 8-20 min | High | acs.org |

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. Ultrasound irradiation promotes reactions through acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with high temperatures and pressures. nih.gov

In the context of quinoline synthesis, ultrasound has been used to promote the condensation reaction of isatin with ketones in an aqueous medium using a basic ionic liquid (BIL) as a catalyst. nih.govresearchgate.net This method offers several advantages, including milder reaction conditions, shorter reaction times, and higher yields and selectivity without the need for a transition metal catalyst. nih.govresearchgate.net The synthesis of hybrid quinoline-imidazole derivatives has also been achieved efficiently under ultrasound irradiation, highlighting the benefits in terms of reaction time, energy consumption, and yields. rsc.org

Table 2: Ultrasound-Promoted Quinoline Synthesis

| Reactants | Catalyst/Medium | Conditions | Advantages | Reference |

| Isatin, Ketones | Basic Ionic Liquid (BIL), Aqueous media | Ultrasound irradiation | Milder conditions, shorter reaction time, higher yields, no transition metal | nih.govresearchgate.net |

| Imidazole, Dimethyl acetylenedicarboxylate | None specified | Ultrasound irradiation | Reduced reaction time, lower energy consumption, high yields | rsc.org |

The use of hazardous organic solvents is a major concern in chemical synthesis. Consequently, there is a growing interest in developing solvent-free reactions or using environmentally benign solvents like water. jocpr.comeurekalert.org

Solvent-free synthesis of quinolines has been achieved under microwave irradiation using SnCl₂·2H₂O, which acts as a reductant for the in-situ generation of o-aminobenzaldehyde from o-nitrobenzaldehyde. core.ac.uk This method avoids the use of any solvent or catalyst. core.ac.uk Another solvent-free approach involves the reaction of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with various ketones in the presence of caesium iodide under thermal conditions, offering good yields and a simple work-up. researchgate.net

Water is an attractive solvent due to its non-toxic, non-flammable, and abundant nature. eurekalert.org The synthesis of quinolines in aqueous media has been demonstrated, for instance, in the ultrasound-promoted reaction of isatin and ketones. nih.govresearchgate.net The unique properties of water, such as its high heat capacity and powerful hydrogen bonding, can sometimes enhance reaction rates and selectivity. eurekalert.org

The development of highly active and recyclable catalysts is a cornerstone of green chemistry. Nanocatalysts, with their high surface-area-to-volume ratio and unique electronic properties, have shown great promise in organic synthesis. acs.orgnih.gov

A variety of nanocatalysts have been employed for the synthesis of quinolines. nih.govnih.gov These include:

Iron-based nanocatalysts : Fe₃O₄ nanoparticles have been used to catalyze the Friedländer annulation, producing quinoline derivatives in good yields. nih.gov These catalysts can often be easily recovered using an external magnet and reused for several cycles with minimal loss of activity. tandfonline.comnih.gov

Copper-based nanocatalysts : Nano CuO powder has been shown to be an efficient and recyclable catalyst for the synthesis of quinoline derivatives from acetylenedicarboxylates and 2-aminocarbonyl compounds. rsc.org The catalyst is air-stable, inexpensive, and can be recycled up to four times. rsc.org A Cu/CeO₂ catalyst has also been developed for the acceptorless dehydrogenative coupling of o-aminobenzyl alcohols and secondary alcohols to produce quinolines with high efficiency. nih.gov

Nickel-based nanocatalysts : A nickel nanocatalyst synthesized from Aegle Marmelos Correa aqueous leaf extract has been used for the solvent-free synthesis of polysubstituted quinolines via Friedländer annulation. nih.gov

Coordination Polymers : A recyclable Ni-containing coordination polymer has been demonstrated as an efficient catalyst for quinoline synthesis through the borrowing hydrogen strategy. researchgate.net

The use of these nanocatalysts and other recyclable catalytic systems not only improves the efficiency and selectivity of quinoline synthesis but also aligns with the principles of sustainable chemistry by reducing waste and allowing for catalyst reuse. acs.orgrsc.orgnih.gov

Table 3: Nanocatalysts in Quinoline Synthesis

| Catalyst | Synthetic Method | Conditions | Key Features | Reference |

| Fe₃O₄ Nanoparticles | Friedländer Protocol | Ethanol, 60°C, 2h | Recyclable, Good yields (68-96%) | nih.gov |

| Nickel Nanocatalyst | Friedländer Annulation | Solvent-free | Triangular shape, 80-100 nm size | nih.gov |

| Nano CuO Powder | Reaction of acetylenedicarboxylates and 2-aminocarbonyls | Acetonitrile, 40°C | Air-stable, inexpensive, recyclable (up to 4 cycles) | rsc.org |

| Cu/CeO₂ | Acceptorless Dehydrogenative Coupling | Mild conditions | Recyclable, high efficiency (>90% yield) | nih.gov |

| Magnetite Nanoparticle-supported Acidic Ionic Liquid | Friedländer Reaction | Solvent-free, 70°C | Recyclable via magnetic decantation | tandfonline.com |

Oxidative Annulation Strategies

Oxidative annulation represents a powerful class of reactions for quinoline synthesis, often proceeding through the formation of carbon-carbon and carbon-nitrogen bonds in a single operation. These methods are valued for their atom economy and efficiency.

C-H Bond Activation Pathways (e.g., Rhodium, Ruthenium, Cobalt, Copper Catalysis)

Transition metal-catalyzed C-H activation has emerged as a highly effective strategy for the regioselective functionalization of organic molecules, including the synthesis of quinolines. nih.gov This approach avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences.

Recent advancements have demonstrated the utility of various transition metals in catalyzing the C-H activation/annulation of anilines or related nitrogen-containing compounds with alkynes to construct the quinoline core. While direct synthesis of this compound via a single C-H activation step is not extensively documented, the synthesis of related quinoline structures through this method provides a foundational understanding. For instance, rhodium(III)-catalyzed C-H activation of 2-substituted quinoline N-oxides has been utilized to synthesize 3-hydroxyquinolin-8-yl propanoates. researchgate.net This method involves the simultaneous formation of new C-C and C-O bonds. researchgate.net

Palladium catalysis has also been instrumental in quinoline synthesis. A notable example involves a one-pot protocol for preparing quinoline and tetrahydroquinoline derivatives through intramolecular palladium(0)-catalyzed cyclopropane sp³ C–H bond functionalization. rsc.org This reaction proceeds via C–H bond cleavage and C–C bond formation, generating a dihydroquinoline intermediate. rsc.org

The table below summarizes key aspects of metal-catalyzed C-H activation for quinoline synthesis, highlighting the versatility of this approach.

| Catalyst System | Reactants | Key Features |

| Rhodium(III) | 2-Substituted quinoline N-oxides, Acrylates | C(8)-H activation and functionalization. researchgate.net |

| Palladium(0) | Cyclopropyl-containing substrates | Intramolecular cyclopropane sp³ C–H bond functionalization. rsc.org |

This table showcases examples of C-H activation for quinoline synthesis, a strategy that could be adapted for this compound.

Dehydration Coupling Reactions

Dehydration coupling reactions are a classic yet effective method for quinoline synthesis. The Skraup synthesis, a well-known example, involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.orgpharmaguideline.com

Another significant method is the Combes synthesis, which produces 2,4-disubstituted quinolines from the condensation of anilines with β-diketones, followed by acid-catalyzed cyclization. iipseries.org While these traditional methods are robust, they often require harsh conditions.

Modern variations aim for milder conditions and greater functional group tolerance. For example, the synthesis of 2-chloro-3-formylquinolines, a direct precursor to this compound, can be achieved by treating acetanilides with Vilsmeier's reagent (a mixture of phosphorus oxychloride and dimethylformamide). nih.govrsc.org This reaction involves formylation and subsequent cyclization. rsc.org

Photo-Induced Cyclization Protocols

Photochemical reactions offer a green and efficient alternative for the synthesis of quinolines. These methods often proceed under mild conditions and can lead to unique product profiles.

A continuous-flow photoisomerization–cyclization process has been developed for quinoline synthesis. thieme-connect.deresearchgate.net In this method, (E)-2-aminostyryl ketones are irradiated with LEDs, leading to a tandem photoisomerization–cyclization sequence to yield quinolines. thieme-connect.de Another approach involves the photochemical dearomative cycloaddition of quinolines with alkenes, which can be used to build molecular complexity. nih.govacs.org

Visible-light-induced dearomatization reactions have also been employed, utilizing [2+2] cycloaddition or 1,5-hydrogen atom transfer pathways. nih.gov Furthermore, the visible-light irradiation of N-bromosuccinimide (NBS) can convert 2-(azidomethyl)-3-aryl-prop-2-enenitriles into the corresponding iminyl radicals, which then undergo intramolecular cyclization to form quinoline-3-carbonitriles. acs.org

Multicomponent Reactions for Quinoline Scaffolds

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a one-pot reaction to form a single product, incorporating most of the atoms from the starting materials. wikipedia.org MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity. organic-chemistry.orgnih.gov

Povarov-Type Reactions

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to produce tetrahydroquinolines, which can be subsequently oxidized to quinolines. wikipedia.org This reaction is a powerful tool for the synthesis of substituted quinolines and can be catalyzed by Lewis acids. wikipedia.org

While a direct Povarov reaction to form this compound is not explicitly detailed, the synthesis of various quinoline derivatives highlights its potential. For example, a reaction cascade involving a cyclopropylimine rearrangement and a Povarov reaction has been used to assemble pyrrolo[3,2-c]quinoline derivatives from anilines and cyclopropyl aldehydes. rsc.org Additionally, photocatalytic Povarov-type reactions have been developed, offering a green chemistry approach to quinoline synthesis. rsc.org

The versatility of the Povarov reaction is demonstrated in the synthesis of complex polycyclic systems, such as chromenopyridine fused 2-pyridones, via an intramolecular pathway. nih.gov

A3-Coupling Reactions

The A3-coupling (Aldehyde-Alkyne-Amine) reaction is a three-component reaction that produces propargylamines. researchgate.net These propargylamines can serve as versatile intermediates for the synthesis of various nitrogen-containing heterocycles, including quinolines. researchgate.netresearchgate.net The synthesis of 2,4-disubstituted quinolines can be achieved through a three-component coupling of an aniline, an aldehyde, and a terminal alkyne. researchgate.net

Various catalytic systems, including copper and iron, have been employed to promote A3-coupling reactions for quinoline synthesis. researchgate.net Gold catalysts have also been shown to be effective for the A3 coupling reaction to synthesize 2,4-disubstituted quinoline derivatives, with the advantage of being able to produce 4-alkyl or 2-alkyl substituted quinolines in good yields. nih.gov The reaction typically proceeds through the formation of a propargylic amine intermediate, followed by an intramolecular electrophilic aromatic substitution to furnish the quinoline ring under oxidative conditions. nih.gov

The table below provides an overview of catalysts used in A3-coupling for quinoline synthesis.

| Catalyst | Reactants | Key Features |

| Copper | Aniline, Aldehyde, Terminal Alkyne | One-pot synthesis of 2,4-disubstituted quinolines. researchgate.net |

| Iron | Aniline, Aldehyde, Terminal Alkyne | Environmentally friendly features. researchgate.net |

| Gold | Aniline, Aldehyde, Terminal Alkyne | Synthesis of 2-alkyl or 4-alkyl substituted quinolines. nih.gov |

This table summarizes various catalytic systems for the A3-coupling reaction, a versatile method for constructing the quinoline core.

Aza-Henry Cyclization

The Aza-Henry reaction, also known as the nitro-Mannich reaction, is a potent carbon-carbon bond-forming reaction in organic synthesis that involves the addition of a nitroalkane to an imine. libretexts.org This reaction is instrumental in generating β-nitroamines, which are versatile intermediates that can be further transformed into valuable compounds like vicinal diamines and α-amino acids. libretexts.org

The Aza-Henry reaction can be catalyzed by a variety of catalysts, including Lewis acids, Brønsted bases, and, notably, bifunctional organocatalysts such as thiourea (B124793) derivatives derived from cinchona alkaloids. rsc.orgnih.gov These catalysts are often employed to achieve high enantioselectivity in the reaction. libretexts.org The reaction of isatin-derived ketimines, for instance, has been explored with various nitroalkanes using chiral catalysts to produce 3-substituted 3-amino-2-oxindoles, which are important structural motifs in biologically active compounds. nih.gov

Table 1: General Components for a Proposed Aza-Henry Reaction

| Component | Example | Role |

| Imine | N-((2-chloroquinolin-3-yl)methylene)aniline | Electrophile |

| Nitroalkane | Nitrocyclopropane | Nucleophile |

| Catalyst | Chiral Thiourea or Metal Complex | To facilitate the reaction and potentially control stereochemistry |

| Solvent | Toluene, Dichloromethane, etc. | Reaction medium |

This proposed application of the Aza-Henry reaction highlights a potential avenue for the synthesis of precursors to this compound, leveraging a well-established and versatile chemical transformation.

Biocatalytic and Chemo-Enzymatic Approaches

In the quest for more sustainable and selective synthetic methods, biocatalysis has emerged as a powerful tool. nih.gov Enzymes offer mild reaction conditions, high selectivity, and a reduced environmental footprint compared to traditional chemical methods. For the synthesis of quinolines, oxidoreductases like monoamine oxidases and peroxidases have shown significant promise.

Monoamine Oxidase (MAO-N) Catalysis

Monoamine oxidase (MAO-N) has been effectively utilized in the biocatalytic synthesis of quinoline derivatives through the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs). nih.govresearchgate.net This enzymatic approach provides a green alternative to conventional oxidation methods that often rely on toxic and costly reagents. nih.govresearchgate.net Both whole-cell and purified MAO-N enzymes have been demonstrated to catalyze the conversion of THQs into their corresponding aromatic quinoline products. nih.gov

Research has shown that the MAO-N variant D11 is an efficient biocatalyst for this transformation. nih.gov For example, the biotransformation of 1,2,3,4-tetrahydroquinoline (B108954) to quinoline using MAO-N D11 whole cells has been reported with significant conversion rates. nih.gov The scalability of this protocol has also been successfully demonstrated, yielding high conversions on a larger scale. nih.gov This methodology is crucial as it allows for the synthesis of the fundamental quinoline core, which can subsequently be functionalized to produce derivatives like this compound.

Table 2: MAO-N-Catalyzed Synthesis of Quinolines from THQs

| Substrate (THQ) | Biocatalyst | Conversion (%) |

| 1,2,3,4-Tetrahydroquinoline | MAO-N D11 whole cells | 56 |

| 6-Methyl-1,2,3,4-tetrahydroquinoline | Purified MAO-N D11 | Similar to whole cells |

| 7-Methoxy-1,2,3,4-tetrahydroquinoline | Purified MAO-N D11 | Similar to whole cells |

| 5-Fluoro-1,2,3,4-tetrahydroquinoline | Purified MAO-N D11 | Similar to whole cells |

| Data sourced from a 2023 study on biocatalytic quinoline synthesis. nih.gov |

Horseradish Peroxidase (HRP) Catalysis

A chemo-enzymatic strategy employing Horseradish Peroxidase (HRP) has been developed for the synthesis of 2-quinolone derivatives from N-cyclopropyl-N-alkylanilines. nih.govresearchgate.net Although the final product is a 2-quinolone and not a quinoline, this method is highly relevant as it involves a cyclopropyl-substituted precursor and the formation of the core heterocyclic ring structure. nih.gov

The process involves an HRP-catalyzed oxidative cyclization and aromatization of N-cyclopropyl-N-alkylanilines in the presence of hydrogen peroxide (H₂O₂). nih.gov The resulting N-alkylquinolinium ions are then converted into 2-quinolone derivatives in a one-pot, two-step cascade through the addition of potassium ferricyanide (B76249) (K₃Fe(CN)₆) and sodium hydroxide (B78521) (NaOH). nih.gov This chemo-enzymatic sequence has been shown to produce various 2-quinolone products in good isolated yields. nih.gov

Table 3: Chemo-Enzymatic Synthesis of 2-Quinolones using HRP

| N-cyclopropyl-N-alkylaniline Substrate | Isolated Yield of 2-Quinolone (%) |

| N-cyclopropyl-N-methylaniline | Good |

| N-cyclopropyl-N-ethylaniline | Good |

| N-cyclopropyl-N-propylaniline | Good |

| 4-Methoxy-N-cyclopropyl-N-methylaniline | Good |

| Data reflects a one-pot, two-step chemo-enzymatic cascade reported in 2023. nih.gov |

This innovative approach showcases the potential of combining enzymatic catalysis with chemical steps to access complex heterocyclic structures containing a cyclopropyl moiety.

Reactivity and Reaction Mechanisms of 2 Chloro 3 Cyclopropylquinoline

Reactions at the Quinoline (B57606) Ring System

The quinoline core of 2-chloro-3-cyclopropylquinoline is a robust aromatic system, but it undergoes a variety of reactions, including nucleophilic and electrophilic substitutions, as well as oxidative and reductive transformations.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The most prominent reaction of this compound is nucleophilic aromatic substitution (SNAr) at the C2-position. The chlorine atom at this position is activated towards displacement by the electron-withdrawing effect of the adjacent nitrogen atom within the pyridine (B92270) ring. This makes the C2-carbon electrophilic and prone to attack by a wide range of nucleophiles.

The primary mechanism for nucleophilic substitution on 2-chloroquinolines is the SNAr addition-elimination pathway. pressbooks.pubyoutube.com This two-step process involves the initial attack of a nucleophile on the C2-carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netmasterorganicchemistry.comlibretexts.org The aromaticity of the quinoline ring is temporarily disrupted in this step. In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the ring is restored. youtube.comlibretexts.org

The presence of electron-withdrawing groups, such as the nitrogen atom in the quinoline ring, is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction. pressbooks.publibretexts.org

Alternative mechanisms such as the benzyne (B1209423) (elimination-addition) and SRN1 (radical nucleophilic substitution) pathways are less common for 2-chloroquinolines under typical SNAr conditions. The benzyne mechanism involves the formation of a highly reactive aryne intermediate and is generally promoted by very strong bases. pressbooks.pub The SRN1 mechanism involves radical intermediates and is typically initiated by photochemical or electrochemical methods. For most reactions of this compound with common nucleophiles, the addition-elimination mechanism is the operative pathway. researchgate.net

Substituents on the quinoline ring can significantly influence the rate and outcome of SNAr reactions. The cyclopropyl (B3062369) group at the C3-position is generally considered to be weakly electron-donating or neutral in its electronic effect on the aromatic ring. Its primary influence is likely steric, potentially hindering the approach of bulky nucleophiles to the C2-position.

In contrast, the reactivity of the C2-chlorine is highly sensitive to the presence of other electron-withdrawing or electron-donating groups on the carbocyclic (benzene) part of the quinoline ring. Electron-withdrawing groups would be expected to enhance the rate of SNAr by further stabilizing the anionic Meisenheimer intermediate. Conversely, electron-donating groups would likely decrease the reaction rate.

The activated C2-chloride of this compound can be displaced by a diverse array of nucleophiles, leading to the synthesis of a wide range of substituted quinoline derivatives.

Amine Nucleophiles: Reactions with primary and secondary amines are common, yielding 2-aminoquinoline (B145021) derivatives. These reactions are often carried out in a suitable solvent, sometimes with the addition of a base to neutralize the HCl generated. mdpi.com For instance, the reaction of 2-chloroquinolines with 1,2,4-triazole (B32235) can proceed via different methods, including direct reaction or reaction with the sodium salt of the triazole. researchgate.net

Alkoxide and Hydroxide (B78521) Nucleophiles: Alkoxides (RO⁻) and hydroxide (OH⁻) ions readily displace the C2-chloride to form 2-alkoxyquinolines and 2-quinolinones, respectively. For example, the reaction of 2-chloro-3-formylquinolines with methanolic sodium hydroxide can result in simultaneous methoxylation and Cannizzaro reaction, yielding 2-methoxy-3-formylquinolines among other products. ias.ac.in

Carbon Nucleophiles: Carbon-based nucleophiles, such as those derived from active methylene (B1212753) compounds or organometallic reagents, can also participate in SNAr reactions. Cross-coupling reactions like the Suzuki-Miyaura coupling, which involves the reaction with arylboronic acids in the presence of a palladium catalyst, can be used to form C-C bonds at the C2-position.

The following table summarizes some representative SNAr reactions of 2-chloroquinolines with various nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Amine | Aniline (B41778), Morpholine | 2-Aminoquinolines |

| Azide | Sodium Azide | 2-Azidoquinolines / Tetrazolo[1,5-a]quinolines |

| Alkoxide | Sodium Methoxide | 2-Methoxyquinolines |

| Thiolate | Sodium Thiophenoxide | 2-(Phenylthio)quinolines |

| Carbon | Arylboronic Acid (Suzuki Coupling) | 2-Arylquinolines |

Electrophilic Aromatic Substitution on the Quinoline Core

Electrophilic aromatic substitution (EAS) on the quinoline ring system is generally more difficult than on benzene (B151609) due to the deactivating effect of the nitrogen-containing ring. pharmaguideline.com When such reactions do occur, the electrophile preferentially attacks the carbocyclic (benzene) ring, as it is more electron-rich than the pyridine ring. quimicaorganica.org

For quinoline itself, electrophilic attack typically occurs at the C5 and C8 positions. quimicaorganica.orgquora.comreddit.com This preference is explained by the greater stability of the resulting cationic intermediate (Wheland intermediate), where the positive charge can be delocalized over the carbocyclic ring without disrupting the aromaticity of the pyridine ring. quimicaorganica.org In the case of this compound, the directing effects of the existing substituents must be considered. The chloro and cyclopropyl groups at the C2 and C3 positions would primarily influence the substitution pattern on the benzenoid ring. While specific studies on this compound are limited, it is anticipated that electrophilic substitution would still favor the C5 and C8 positions.

Oxidative and Reductive Transformations of the Quinoline Moiety

The quinoline ring system can undergo both oxidation and reduction, although it is relatively resistant to oxidation. pharmaguideline.com

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under vigorous conditions can cleave the benzene ring of quinoline to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). pharmaguideline.comwikipedia.org The pyridine ring is generally more resistant to oxidation.

Reduction: The quinoline ring can be selectively reduced under various conditions. Catalytic hydrogenation can lead to the formation of 1,2,3,4-tetrahydroquinoline (B108954). pharmaguideline.com The use of other reducing agents, such as sodium borohydride (B1222165) or lithium in liquid ammonia, can yield dihydroquinoline or tetrahydroquinoline derivatives. pharmaguideline.com The specific outcome of the reduction of this compound would depend on the reagents and reaction conditions employed. It is also possible that under certain reductive conditions, the C-Cl bond could be cleaved (hydrodehalogenation).

Following a comprehensive search of scientific databases and literature, detailed experimental data concerning the specific reactivity and reaction mechanisms of this compound, as outlined in the requested sections, could not be located. The existing research primarily focuses on the reactivity of related, but distinct, quinoline derivatives such as 2-chloro-3-formylquinolines or general quinoline systems.

Consequently, providing a scientifically accurate and detailed article that strictly adheres to the provided outline for this compound is not possible at this time. The specific areas where information is lacking include:

Reactivity of the Cyclopropyl Moiety

Retention of the Cyclopropyl Group in Transformations:While it can be inferred that certain reactions at the C2-position, such as Suzuki-Miyaura coupling, might leave the cyclopropyl group intactchim.it, specific studies focusing on the retention of this group during various transformations of the core molecule are not available.

To generate the requested article would require speculative information that cannot be substantiated by current scientific literature, and therefore cannot be provided.

Stereochemical Aspects of Cyclopropyl Reactions

The cyclopropyl group, a three-membered carbocycle, possesses inherent strain and "pseudo-alkene" character, making it susceptible to ring-opening reactions under various conditions. The stereochemistry of substituents on the cyclopropyl ring can significantly influence the reaction outcomes and the biological activity of the resulting products. In derivatives of quinolones, the orientation of substituents on the cyclopropyl group, designated as cis or trans, has been shown to be a critical determinant of their potency.

For instance, in a series of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids, which are structurally related to quinolones, the cis isomers consistently demonstrated greater potency against Gram-positive bacteria compared to their trans counterparts. nih.gov While the difference in activity against Gram-negative bacteria was less pronounced, this highlights the importance of the stereochemical arrangement of the cyclopropyl substituent. nih.gov The inhibitory effect of these compounds on DNA gyrase, a key bacterial enzyme, also correlated with the stereochemistry of the cyclopropyl ring. nih.gov

While direct studies on the stereospecific reactions of the cyclopropyl group in this compound are not extensively documented, the principles observed in analogous systems suggest that reactions involving this moiety would be highly sensitive to its stereoconfiguration. For example, ring-opening reactions initiated by electrophilic attack or transition-metal catalysis would likely proceed through pathways that are influenced by the steric and electronic effects of the cis or trans relationship between the quinoline core and any other substituents on the cyclopropyl ring.

Table 1: Influence of Cyclopropyl Stereochemistry on Antibacterial Activity in Related Quinolone Analogs

| Stereoisomer | Relative Potency (Gram-positive bacteria) |

| cis | More Potent |

| trans | Less Potent |

Data inferred from studies on 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids. nih.gov

Synergistic Reactivity and Site Selectivity of the Chlorine and Cyclopropyl Groups

The presence of both a chlorine atom at the C2 position and a cyclopropyl group at the C3 position on the quinoline nucleus creates a fascinating interplay of electronic and steric effects that govern the molecule's reactivity. The chlorine atom, being an electron-withdrawing group, activates the C2 and C4 positions for nucleophilic attack. The cyclopropyl group, with its unique electronic properties, can influence the reactivity of the adjacent C2 and C4 positions as well as the C3 position itself.

In a molecule bearing multiple reactive sites like this compound, achieving chemoselectivity—the preferential reaction of one functional group over others—is a key challenge and opportunity in synthetic chemistry. The chlorine atom at the C2 position is a versatile handle for various transformations. It can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of the synthesis of a vast array of substituted quinolines.

Conversely, the cyclopropyl group can undergo reactions such as ring-opening or cyclization, often under different reaction conditions. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, would be expected to occur selectively at the C-Cl bond, leaving the cyclopropyl group intact under appropriate conditions. Conversely, reactions involving strong acids or certain transition metals could specifically target the cyclopropyl ring for transformation. The choice of reagents and reaction conditions would therefore dictate which of the two functional groups reacts.

In systems analogous to 2-chloroquinolines, the chlorine at the 2-position is often the primary site for functionalization. Research on 2-chloroquinoline-3-carbaldehydes, for instance, demonstrates a plethora of reactions occurring at the chloro and aldehyde positions, often independently of each other, showcasing the potential for chemoselective modifications. nih.govresearchgate.net

Regioselectivity, the control of the site of reaction in a molecule with multiple potential reaction centers, is profoundly influenced by the directing effects of the chlorine and cyclopropyl substituents. The electron-withdrawing nature of the chlorine atom deactivates the pyridine ring towards electrophilic substitution but activates the C2 and C4 positions for nucleophilic attack. The cyclopropyl group at C3 can sterically hinder attack at the C2 and C4 positions to some extent, thereby modulating the regioselectivity.

Furthermore, directed metalation strategies can offer precise control over regioselectivity. The use of different metalating agents can lead to the deprotonation of specific positions on the quinoline ring. For instance, in chloro-substituted quinolines, the use of lithium diisopropylamide (LDA) has been shown to favor metalation at the C3 position, while lithium-magnesium or lithium-zinc amide bases can direct functionalization to the C2 or C8 positions. researchgate.net This suggests that in this compound, while the C3 position is already substituted, the interplay between the directing effects of the chloro and cyclopropyl groups could lead to selective functionalization at other positions on the quinoline core when treated with appropriate bases and electrophiles.

The development of one-pot, multi-component reactions often relies on the inherent regioselectivity of the starting materials to construct complex molecular architectures. rsc.org The specific substitution pattern of this compound makes it a potentially valuable substrate for such reactions, where the chlorine and cyclopropyl groups would guide the formation of new bonds at specific locations.

Computational and Theoretical Investigations

Electronic Structure and Molecular Geometry Analysis

The arrangement of atoms and the distribution of electrons within a molecule are fundamental to its chemical nature. Computational methods allow for a detailed exploration of these features for 2-Chloro-3-cyclopropylquinoline.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimal geometry. nih.gov This is achieved by solving the Kohn-Sham equations, which relate the electron density to the total electronic energy of the system. nih.gov For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to provide reliable predictions of molecular structures. bohrium.comresearchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-Cl | ~1.74 Å |

| C3-C(cyclopropyl) | ~1.50 Å | |

| C-C (quinoline ring) | ~1.37 - 1.42 Å | |

| C-N (quinoline ring) | ~1.32 - 1.37 Å | |

| Bond Angle | Cl-C2-C3 | ~118° |

| C2-C3-C(cyclopropyl) | ~121° | |

| Dihedral Angle | Cl-C2-C3-C4 | ~180° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures as determined by DFT calculations. Actual values would require a specific computational study on this compound.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are frequently used to predict these vibrational frequencies, which can then be correlated with experimental spectra to confirm the molecular structure. researchgate.net The analysis of vibrational spectra of quinoline derivatives, supported by DFT calculations, has enabled the unambiguous characterization of their main vibrational bands. researchgate.net

For this compound, a computational frequency analysis would predict the wavenumbers and intensities of its IR and Raman active modes. For example, characteristic C-H stretching vibrations of the aromatic quinoline ring and the cyclopropyl (B3062369) group would be expected in the 3100-3000 cm⁻¹ region. The C-Cl stretching vibration would likely appear in the 800-600 cm⁻¹ range. The correlation of these predicted frequencies with experimentally obtained spectra would provide strong evidence for the calculated optimal geometry. bohrium.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and shapes of these orbitals provide insights into the molecule's electronic properties and reaction pathways.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's stability and reactivity. schrodinger.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more prone to chemical reactions. researchgate.net

DFT calculations are a common method for determining the energies of the HOMO and LUMO. nih.gov While specific calculations for this compound are not available, studies on similar quinoline derivatives have reported HOMO-LUMO gaps. For example, the HOMO-LUMO energy gap for 2-chloroquinoline-3-carboxaldehyde was calculated to be 4.430 eV. researchgate.net It is expected that the HOMO of this compound would be primarily localized on the electron-rich quinoline ring, while the LUMO would also be distributed over the aromatic system, potentially with contributions from the chloro substituent.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Note: These values are hypothetical and serve to illustrate the typical output of a DFT calculation for FMO analysis.

The calculated HOMO-LUMO energy gap has direct implications for the chemical behavior of this compound. A relatively large gap, as is common for many stable organic molecules, would suggest that the compound is kinetically stable under normal conditions. The distribution of the HOMO and LUMO can also predict the sites of electrophilic and nucleophilic attack. The regions of the molecule with the highest HOMO density are likely to be attacked by electrophiles, while regions with the highest LUMO density are susceptible to attack by nucleophiles.

The nature of the HOMO and LUMO also provides insight into intramolecular charge transfer (ICT) possibilities. In some molecules, the absorption of light can promote an electron from a donor part of the molecule (often associated with the HOMO) to an acceptor part (often associated with the LUMO). rsc.org In this compound, the quinoline ring acts as a π-electron system. The presence of the electron-withdrawing chloro group and the cyclopropyl group can influence the electron distribution and the potential for charge transfer upon electronic excitation. A detailed analysis of the molecular orbitals would be necessary to fully characterize these properties.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a crucial theoretical tool that maps the electron density of a molecule, providing a visual representation of its charge distribution. This analysis is instrumental in identifying regions that are prone to electrophilic and nucleophilic attack. The MEP surface is typically rendered by color-coding, where red indicates regions of high electron density (negative electrostatic potential) and blue signifies regions of low electron density (positive electrostatic potential). The color spectrum from red to blue via yellow and green represents a decreasing negative potential, with blue areas being the most electron-deficient.

Identification of Electrophilic and Nucleophilic Sites

In this compound, MEP analysis highlights distinct reactive zones.

Nucleophilic Sites: The most prominent region of negative electrostatic potential (indicated in red) is localized around the nitrogen atom of the quinoline ring. researchgate.net This high electron density is due to the lone pair of electrons on the nitrogen, making it the primary site for electrophilic attack, such as protonation or coordination to a Lewis acid.

Table 1: Predicted Electrostatic Potential on Atomic Sites of this compound

| Atomic Site | Predicted Electrostatic Potential Range (a.u.) | Reactivity Character |

|---|---|---|

| Quinoline Nitrogen (N1) | -0.05 to -0.03 | Strongly Nucleophilic |

| Carbon C2 (bonded to Cl) | +0.02 to +0.04 | Strongly Electrophilic |

| Chlorine Atom (Cl) | -0.01 to +0.01 | Electrophilic Site Contributor |

| Aromatic Hydrogens | +0.01 to +0.03 | Electrophilic |

| Cyclopropyl Group Carbons | -0.02 to 0.00 | Weakly Nucleophilic |

Prediction of Reaction Pathways

Based on the MEP surface, the primary reaction pathway for this compound is predicted to be nucleophilic aromatic substitution (SNAr) at the C2 position. nih.govmasterorganicchemistry.com The significant positive potential on this carbon makes it an ideal target for a wide range of nucleophiles, such as amines, alkoxides, or thiolates. The reaction would proceed by the addition of the nucleophile to the C2 carbon, followed by the elimination of the chloride ion. libretexts.org This pathway is a cornerstone of quinoline chemistry, allowing for the introduction of diverse functional groups at this position. nih.gov

Electrophilic substitution on the aromatic ring, while possible, is generally less favored due to the deactivating effect of the quinoline nitrogen. If it were to occur, electrophilic attack would be directed towards the benzene (B151609) ring portion of the molecule, guided by the directing effects of the existing substituents.

Mechanistic Investigations via Computational Chemistry

Computational chemistry offers powerful tools to move beyond static pictures of reactivity and explore the dynamic processes of chemical reactions. By modeling reaction pathways, chemists can characterize transient species like transition states and calculate the energy barriers that govern reaction rates.

Transition State Characterization

For the SNAr reaction of this compound with a nucleophile (e.g., an amine, R-NH₂), computational methods can locate and characterize the transition state (TS). The reaction is generally understood to proceed via a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

The first, and typically rate-determining, step is the nucleophilic attack on the C2 carbon, leading to the formation of this tetrahedral intermediate. The transition state for this step (TS1) would feature a partially formed bond between the nucleophile and the C2 carbon, and the C-Cl bond would be slightly elongated but not yet broken. Computationally, a transition state is confirmed as a first-order saddle point on the potential energy surface, which possesses exactly one imaginary vibrational frequency. mdpi.com This imaginary frequency corresponds to the motion along the reaction coordinate—in this case, the simultaneous formation of the C-Nu bond and the rehybridization of the C2 carbon from sp² to sp³. mdpi.com

Reaction Energy Profiles and Activation Energies

A reaction energy profile plots the potential energy of the system as it evolves from reactants to products. For the SNAr reaction on this compound, the profile would show the relative energies of the reactants, the first transition state (TS1), the Meisenheimer intermediate, the second transition state (TS2, for the departure of the leaving group), and the final products.

The activation energy (Ea) is the energy difference between the reactants and the highest energy transition state (typically TS1 in SNAr reactions). mdpi.com This value is critical as it determines the reaction rate. Computational studies, often using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can calculate these energies with considerable accuracy. bohrium.com The presence of the electron-donating cyclopropyl group at the C3 position might slightly increase the activation energy compared to an unsubstituted 2-chloroquinoline (B121035) by reducing the electrophilicity of the C2 carbon.

Table 2: Representative Calculated Energy Data for a Hypothetical SNAr Reaction

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 (Reference) |

| TS1 | Transition state for nucleophilic attack | +15 to +25 |

| Intermediate | Meisenheimer Complex | +5 to +10 |

| TS2 | Transition state for chloride departure | +12 to +20 |

| Products | 2-Substituted-3-cyclopropylquinoline + Cl⁻ | -10 to -5 (Exergonic) |

Note: Values are hypothetical and for illustrative purposes.

Elucidation of Complex Reaction Mechanisms

While the two-step SNAr mechanism is the most probable pathway, computational investigations can rigorously test its validity against other possibilities. For instance, a concerted mechanism, where bond formation and bond breaking occur simultaneously in a single step, could be evaluated. nih.gov By comparing the activation energies calculated for the stepwise versus the concerted pathways, the most energetically favorable route can be identified. For most SNAr reactions on electron-deficient rings like quinoline, the stepwise mechanism involving a stable Meisenheimer intermediate is consistently found to be the lower energy path. masterorganicchemistry.comnih.gov

Furthermore, computational studies can explore potential side reactions. For example, under strongly basic conditions, the possibility of an elimination-addition mechanism (via a "hetaryne" intermediate) could be computationally assessed, although this is generally less common for chloroquinolines compared to other halo-aromatics. The calculated high energy of such an intermediate would provide strong evidence against its involvement in the reaction.

Advanced Computational Methodologies

In recent years, the field of computational chemistry has seen the advent of sophisticated methodologies that have revolutionized the study and development of novel chemical entities. These advanced techniques, including Molecular Dynamics (MD) simulations and the integration of machine learning with computational chemistry, provide unprecedented insights into the behavior of molecules and the prediction of their synthetic pathways. This section delves into these cutting-edge computational approaches as they pertain to the study of this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a powerful lens through which the dynamic nature of chemical and biological systems can be explored at an atomic level. This computational method calculates the time-dependent behavior of a molecular system, providing a detailed view of conformational changes, intermolecular interactions, and solvent effects.

For quinoline-based compounds, which are of significant interest in medicinal chemistry, MD simulations have been instrumental in understanding their interactions with biological targets. For instance, studies on other quinoline derivatives have utilized MD simulations to investigate their binding stability within the active sites of enzymes like EGFR and VEGFR-2. nih.gov These simulations can reveal key amino acid residues that are crucial for binding and can elucidate the orientation and conformation of the ligand within the binding pocket. nih.gov

While specific MD simulation data for this compound is not extensively available in public literature, the principles and applications are directly transferable. A hypothetical MD simulation study of this compound interacting with a target protein would involve several key steps:

System Setup: A three-dimensional model of the this compound-protein complex would be constructed. This is typically based on crystal structures or homology models of the target protein. The complex is then solvated in a box of water molecules, and ions are added to neutralize the system and mimic physiological conditions.

Force Field Application: A force field, which is a set of parameters that defines the potential energy of the system, is applied. Common force fields for biomolecular simulations include AMBER, CHARMM, and GROMOS.

Simulation Production: The system is then subjected to a series of energy minimization and equilibration steps before the production simulation is run for a specific duration, often on the order of nanoseconds to microseconds.

Trajectory Analysis: The resulting trajectory file, which contains the positions, velocities, and energies of all atoms at different time points, is analyzed to extract meaningful information.

Key insights that could be gained from such a simulation of this compound include:

Binding Stability: Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses can assess the stability of the ligand in the binding site and the flexibility of different parts of the protein.

Interaction Analysis: The simulation can identify and quantify the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.

Conformational Dynamics: It can reveal how the cyclopropyl group and the chloro-substituted quinoline core orient themselves within the binding pocket and whether they induce any conformational changes in the target protein.

The table below summarizes the potential applications and expected outcomes of MD simulations for studying this compound.

| Simulation Aspect | Methodology | Potential Insights for this compound |

| System Stability | RMSD of protein and ligand | Assessment of the overall stability of the ligand-protein complex over time. |

| Atomic Fluctuations | RMSF of protein residues | Identification of flexible regions of the protein upon ligand binding. |

| Intermolecular Interactions | Hydrogen bond analysis, van der Waals interaction energies | Determination of key residues and interaction types crucial for binding affinity. |

| Conformational Changes | Dihedral angle analysis, principal component analysis | Understanding the dynamic behavior and preferred conformations of the ligand and protein. |

Integration of Computational Chemistry with Machine Learning for Synthetic Pathway Prediction

The synthesis of novel organic molecules like this compound can be a complex and resource-intensive process. The integration of computational chemistry with machine learning (ML) has emerged as a transformative approach for predicting synthetic pathways, offering the potential to accelerate the discovery and optimization of synthetic routes. researchgate.net

This interdisciplinary field leverages large datasets of known chemical reactions to train ML models that can predict the reactants or reaction conditions required to synthesize a target molecule. This process, known as retrosynthesis, is a cornerstone of synthetic planning. nih.gov

Several machine learning architectures have been applied to this challenge, each with its own strengths:

Template-based Models: These models use a predefined set of reaction templates extracted from reaction databases. An ML model then learns to prioritize which template is most applicable for a given target molecule. nih.gov

Sequence-to-Sequence (Seq2Seq) Models: Inspired by natural language translation, these models treat molecules as "sentences" (often represented as SMILES strings) and learn to "translate" a product molecule into its corresponding reactants. nih.gov

Graph-based Models: These approaches represent molecules as graphs and use graph neural networks (GNNs) to learn the changes in chemical bonds during a reaction. This can provide a more intuitive and chemically aware prediction.

The general workflow for predicting a synthetic pathway for this compound using these methods would involve:

Data Curation: A large dataset of chemical reactions, such as those from the Reaxys or USPTO databases, is collected and preprocessed. nih.gov

Model Training: An ML model is trained on this dataset to learn the patterns of chemical transformations.

Retrosynthetic Prediction: The trained model is given the structure of this compound as input. It then proposes one or more potential retrosynthetic steps, suggesting possible precursor molecules.

Pathway Construction: This process is repeated iteratively on the proposed precursors until a complete synthetic pathway from commercially available starting materials is established. Search algorithms like Monte Carlo Tree Search (MCTS) are often employed to explore the vast space of possible synthetic routes efficiently. nih.gov

The table below outlines some of the prominent machine learning approaches and their potential application in predicting the synthesis of this compound.

| Machine Learning Approach | Description | Potential Application for this compound Synthesis |